Lipophilicity Comparison: 3-Chloro-6-fluoro-2-methoxyphenol vs. Mono-Halogenated Analogs
3-Chloro-6-fluoro-2-methoxyphenol exhibits a calculated LogP of 2.28, indicating higher lipophilicity compared to its mono-halogenated analogs 4-chloro-2-methoxyphenol (LogP 2.054) and 4-fluoro-2-methoxyphenol (LogP 1.52-1.54) [REFS-1, REFS-2, REFS-3]. This difference is due to the combined effect of the chlorine and fluorine substituents on the aromatic ring.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.28 |
| Comparator Or Baseline | 4-chloro-2-methoxyphenol: 2.054; 4-fluoro-2-methoxyphenol: 1.52-1.54 |
| Quantified Difference | Target is 0.226 log units higher than the chlorinated analog and 0.74-0.76 log units higher than the fluorinated analog |
| Conditions | Calculated LogP values from authoritative databases and chemical suppliers |
Why This Matters
Higher lipophilicity can improve membrane permeability in cell-based assays, making this compound a potentially more effective scaffold for developing cell-permeable probes or drugs.
- [1] ChemSrc. 1781486-66-5 CAS No.: 1781486-66-5. 2021. Available online: https://m.chemsrc.com/baike/1604668.html View Source
